2-Propylheptan-1-al

Vue d'ensemble

Description

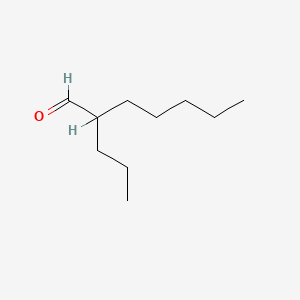

2-Propylheptan-1-al is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Propylheptan-1-al, a saturated aldehyde with the molecular formula , has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, including toxicity studies, genotoxicity assessments, and potential therapeutic applications.

This compound is characterized by its branched chain structure, which influences its solubility and reactivity. The compound is primarily used in the fragrance industry but also serves as a model compound for studying the biological activity of similar aliphatic aldehydes.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings from various studies include:

- Genotoxicity : A study utilizing the Ames test indicated that this compound does not exhibit mutagenic properties, suggesting a low risk for genotoxic effects in vivo .

- Repeated Dose Toxicity : In a 90-day oral toxicity study on Fischer 344 rats, doses of 0, 30, 150, and 600 mg/kg body weight were administered. Notable observations included diffuse liver hypertrophy at the highest dose, while a No Observed Adverse Effect Level (NOAEL) was established at 150 mg/kg .

| Study Type | Dose (mg/kg) | Observations | NOAEL (mg/kg) |

|---|---|---|---|

| 90-Day Oral Toxicity | 0, 30, 150, 600 | Liver hypertrophy observed | 150 |

| Genotoxicity (Ames Test) | N/A | No mutagenic activity observed | N/A |

Reproductive and Developmental Toxicity

Research indicates that this compound does not adversely affect reproductive performance or developmental outcomes in animal models. In studies where pregnant rats were exposed to varying doses, no significant effects on estrous cycles or sperm parameters were noted .

Environmental Safety

The environmental impact of this compound has also been assessed. It is considered to pose minimal risk to aquatic life based on its low toxicity profile in ecotoxicological studies .

Although specific mechanisms of action for biological activities of this compound are not extensively documented, it is hypothesized that its effects may be mediated through interactions with cellular membranes due to its lipophilic nature. This property allows it to influence membrane fluidity and potentially modulate signaling pathways related to cell growth and apoptosis.

Case Studies

Several case studies have highlighted the practical implications of using this compound in industrial applications:

- Fragrance Industry : Its pleasant odor profile makes it a desirable component in perfumes and personal care products. Safety assessments have confirmed its suitability for use in consumer products under regulated concentrations .

- Chemical Synthesis : As a precursor in organic synthesis, studies have demonstrated successful reactions involving this compound leading to various derivatives with potential biological activities .

Applications De Recherche Scientifique

Industrial Applications

1. Fragrance Industry

- 2-Propylheptan-1-al is used as a fragrance ingredient due to its pleasant odor profile. It has been evaluated for safety and efficacy in cosmetic products, demonstrating low toxicity levels and minimal skin sensitization potential .

2. Plasticizers

- The compound serves as a raw material for the production of plasticizers, which are essential for enhancing the flexibility and durability of plastics. Its high molecular weight contributes to the stability and performance of plastic formulations .

3. Solvents

- As a processing solvent, this compound is utilized in various chemical reactions and extractions, providing an effective medium for dissolving other substances without compromising their integrity .

4. Precursors to Detergents

- The compound acts as a precursor in the synthesis of detergents, where its properties enhance the cleaning efficacy and formulation stability of the final products .

Safety Assessments and Toxicological Studies

Extensive safety assessments have been conducted on this compound to evaluate its toxicological profile. Key findings include:

- Genotoxicity : Studies indicate that this compound is not genotoxic, meaning it does not cause genetic damage at relevant exposure levels .

- Repeated Dose Toxicity : A no-observed-adverse-effect level (NOAEL) was determined to be 30 mg/kg/day based on animal studies, indicating a safe threshold for repeated exposure .

- Reproductive Toxicity : Evaluations showed no significant effects on reproductive performance or fertility at doses up to 600 mg/kg/day .

Case Study 1: Fragrance Ingredient Safety Assessment

In a comprehensive safety assessment conducted by the RIFM Expert Panel, this compound was evaluated for various endpoints including genotoxicity and skin sensitization. The results supported its safe use in cosmetic formulations, highlighting its low potential for adverse effects on human health .

Case Study 2: Plasticizer Efficacy

Research demonstrated that incorporating this compound into PVC formulations significantly improved flexibility without compromising thermal stability. This study underscores the compound's role as an effective plasticizer in industrial applications .

Propriétés

IUPAC Name |

2-propylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-5-6-8-10(9-11)7-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFNFOUJRMDJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997386 | |

| Record name | 2-Propylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76058-49-6 | |

| Record name | 2-Propylheptanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76058-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylheptan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076058496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylheptan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.